
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is a complex organic compound with the molecular formula C58H38 and a molecular weight of 734.92 g/mol . This compound is known for its unique structural properties, which include two diphenylanthracene groups attached to a central benzene ring. It is often used in advanced materials science and photonic applications due to its ability to exhibit strong fluorescence and photon upconversion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene typically involves the coupling of 9,10-diphenylanthracene with a benzene derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 9,10-diphenylanthracene-2-boronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed coupling reactions on a larger scale. The reaction conditions would be optimized for higher yields and purity, including the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced anthracene derivatives from reduction, and various substituted benzene derivatives from electrophilic substitution .
Scientific Research Applications
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Medicine: Investigated for use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene primarily involves its ability to absorb and emit light. The compound can undergo triplet-triplet annihilation photon upconversion, where two low-energy photons are absorbed, and one high-energy photon is emitted. This process is facilitated by the unique molecular structure, which allows for efficient energy transfer and emission .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A simpler derivative with similar photophysical properties.
1,3-Diphenylisobenzofuran: Another compound used in photonic applications.
Rubrene: Known for its use in OLEDs and similar photonic devices.
Uniqueness
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is unique due to its dual anthracene groups, which enhance its photophysical properties, making it more efficient in applications like photon upconversion and fluorescence compared to simpler derivatives .
Properties
Molecular Formula |
C58H38 |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
2-[3-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-18-39(19-6-1)55-47-28-13-15-30-49(47)57(41-22-9-3-10-23-41)53-37-45(32-34-51(53)55)43-26-17-27-44(36-43)46-33-35-52-54(38-46)58(42-24-11-4-12-25-42)50-31-16-14-29-48(50)56(52)40-20-7-2-8-21-40/h1-38H |
InChI Key |
LWZGUSPCQZLALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC(=CC=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



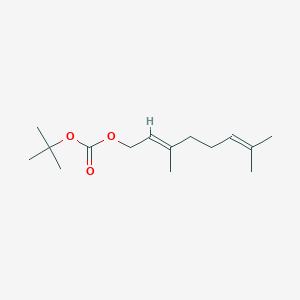
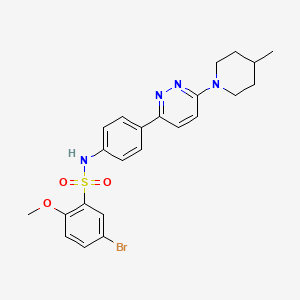
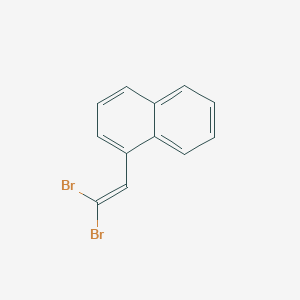
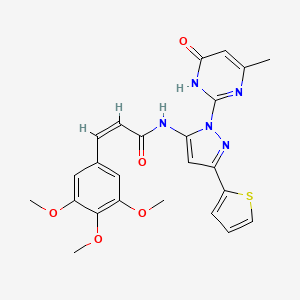

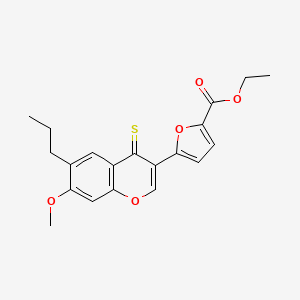
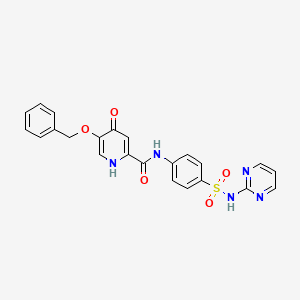
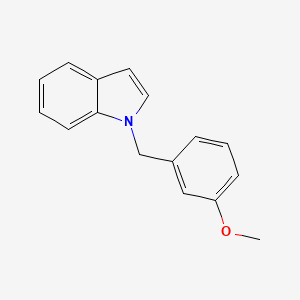
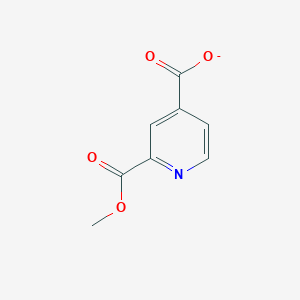
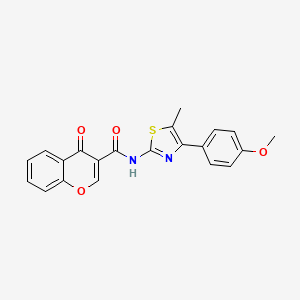
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

